1-(Bromomethyl)-1-(methoxymethyl)cyclopropane
Overview
Description
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with bromomethyl and methoxymethyl groups. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the corresponding alcohol with methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azide derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of reactive bromomethyl and methoxymethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(methoxymethyl)cyclopropane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(hydroxymethyl)cyclopropane: Similar structure but with a hydroxyl group instead of a methoxymethyl group.
Properties
IUPAC Name |
1-(bromomethyl)-1-(methoxymethyl)cyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-5-6(4-7)2-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAUYRIKURMMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254911 | |
Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338445-07-1 | |
Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338445-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-1-(methoxymethyl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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